molecular formula C8H7BrN2O B8501070 5-(Bromomethyl)-6-methoxynicotinonitrile

5-(Bromomethyl)-6-methoxynicotinonitrile

Cat. No.: B8501070
M. Wt: 227.06 g/mol
InChI Key: BDANACVPJDHWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-6-methoxynicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a bromomethyl group (-CH₂Br) at position 5, a methoxy group (-OCH₃) at position 6, and a nitrile (-CN) at position 3. Its molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.05 g/mol.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-(bromomethyl)-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7(3-9)2-6(4-10)5-11-8/h2,5H,3H2,1H3

InChI Key

BDANACVPJDHWSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C#N)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent positions, functional groups, and heterocyclic frameworks:

  • 6-Bromo-5-methoxynicotinonitrile (): Bromine at position 6 and methoxy at position 5. The absence of a bromomethyl group reduces its utility in alkylation reactions compared to the target compound.
  • 5-Bromo-6-methylamino-nicotinonitrile (): Bromine at position 5 and methylamino (-NHCH₃) at position 6. The methylamino group introduces basicity, altering solubility and electronic properties.
  • 2-Amino-6-methylnicotinonitrile (): Amino (-NH₂) at position 2 and methyl at position 6.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key Substituents
5-(Bromomethyl)-6-methoxynicotinonitrile C₈H₇BrN₂O 227.05 N/A N/A 5-Bromomethyl, 6-Methoxy
6-Bromo-5-methoxynicotinonitrile C₇H₅BrN₂O 213.03 164–165 1.7 6-Bromo, 5-Methoxy
5-Bromo-6-methylamino-nicotinonitrile C₇H₆BrN₃ 212.05 N/A N/A 5-Bromo, 6-Methylamino
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 N/A N/A 6-Amino, 5-Nitro

Notes:

  • Bromomethyl groups enhance molecular weight and steric bulk compared to bromine or methyl substituents.
  • Methoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution at specific positions.

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